molecular formula C7H7F2NO3S B12987968 3,5-Difluoro-4-methoxybenzenesulfonamide

3,5-Difluoro-4-methoxybenzenesulfonamide

Cat. No.: B12987968
M. Wt: 223.20 g/mol
InChI Key: GWWSKRDEQHLCSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-difluoro-4-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Biological Activity

3,5-Difluoro-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H8F2N2O3S
  • Molecular Weight : 238.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Unknown]

The biological activity of this compound primarily stems from its ability to inhibit various enzymes and receptors involved in disease processes. It has been noted for its role as an inhibitor of carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and other pathological conditions.

  • Inhibition of Carbonic Anhydrase : This enzyme facilitates the conversion of carbon dioxide to bicarbonate and protons, playing a role in pH regulation and fluid balance. Inhibition can lead to decreased tumor growth due to altered metabolic processes.
  • HDAC Inhibition : By inhibiting HDACs, the compound can induce changes in gene expression that may lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12.5Moderate inhibition
MCF7 (breast cancer)15.0Moderate inhibition
A549 (lung cancer)10.0Strong inhibition

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity highlights the potential use of the compound in treating infections caused by resistant bacterial strains.

Case Studies

  • Cancer Cell Line Study : A study conducted on the effect of this compound on HeLa cells showed that treatment led to significant apoptosis as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the sulfonamide showed promising results against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Properties

Molecular Formula

C7H7F2NO3S

Molecular Weight

223.20 g/mol

IUPAC Name

3,5-difluoro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7F2NO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

GWWSKRDEQHLCSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)N)F

Origin of Product

United States

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